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molecular formula C10H11ClO3 B047537 1-(5-Chloro-2,3-dimethoxyphenyl)ethanone CAS No. 117052-19-4

1-(5-Chloro-2,3-dimethoxyphenyl)ethanone

Cat. No. B047537
M. Wt: 214.64 g/mol
InChI Key: QTLSOFLLVYVKAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08604021B2

Procedure details

To a solution of 1-(5-chloro-2,3-dimethoxy-phenyl)-ethanol (5.67 g, 26.8 mmol) in acetone (200 mL) at room temperature was added a previously prepared solution of Jones Reagent (H2O—H2SO4—CrO3, 100 mL/22 mL/20 g) (100 mL, dropwise). The reaction was stirred for 3 h, and then concentrated. The mixture was dissolved in ethyl acetate (200 mL) and washed with 3.0 N aqueous NaOH and brine. The organic phase was dried over Na2SO4, filtered over silica gel, and concentrated to the crude compound which was purified by silica gel column (20% ethyl acetate in hexanes) to afford 1-(5-chloro-2,3-dimethoxy-phenyl)-ethanone (3.65 g, 63%): 1H NMR (400 MHz, CDCl3): δ 7.20 (d, 1 H), 7.00 (d, 1 H), 3.89 (s, 6 H), 2.62 (d, 3 H).
Quantity
5.67 g
Type
reactant
Reaction Step One
Name
Jones Reagent
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([O:13][CH3:14])[C:5]([O:11][CH3:12])=[C:6]([CH:8]([OH:10])[CH3:9])[CH:7]=1.CC(C)=O.OS(O)(=O)=O.O=[Cr](=O)=O>CC(C)=O>[Cl:1][C:2]1[CH:3]=[C:4]([O:13][CH3:14])[C:5]([O:11][CH3:12])=[C:6]([C:8](=[O:10])[CH3:9])[CH:7]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
5.67 g
Type
reactant
Smiles
ClC=1C=C(C(=C(C1)C(C)O)OC)OC
Name
Jones Reagent
Quantity
100 mL
Type
reactant
Smiles
CC(=O)C.OS(=O)(=O)O.O=[Cr](=O)=O
Name
Quantity
200 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The mixture was dissolved in ethyl acetate (200 mL)
WASH
Type
WASH
Details
washed with 3.0 N aqueous NaOH and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered over silica gel
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to the crude compound which
CUSTOM
Type
CUSTOM
Details
was purified by silica gel column (20% ethyl acetate in hexanes)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC=1C=C(C(=C(C1)C(C)=O)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 3.65 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 63.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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